Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate
Description
Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate is a synthetic aromatic ester derivative featuring a benzoate core substituted with a hydroxyl group at position 2 and a 2-chloroacetamido moiety at position 2. Its synthesis typically involves chloroacetylation of a precursor amine, as seen in analogous compounds (e.g., ethyl 3-((2-(2-chloroacetamido)thiazol-5-yl)methyl)benzoate) .
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-16-10(15)6-3-2-4-7(9(6)14)12-8(13)5-11/h2-4,14H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHWVLRCALYRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. Biology: Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Differences
The compound’s structural analogs vary in substituent positions, backbone modifications, and bioactivity. Key comparisons include:
Physicochemical Properties
- This compound : Molecular weight ~229.63 g/mol (estimated), polar due to hydroxyl and amide groups, moderate solubility in organic solvents .
- Methyl 3-(2-chloroacetamido)thiophene-2-carboxylate : Higher lipophilicity (thiophene backbone), molecular weight 233.67 g/mol .
Research and Industrial Relevance
Biological Activity
Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a benzoate structure with a hydroxyl group and a chloroacetamido substituent. The presence of these functional groups contributes to its chemical reactivity and potential biological activities, including enzyme inhibition and antimicrobial properties.
The compound's mechanism of action is primarily attributed to its interaction with specific enzymes and receptors. The chloroacetamido group allows for the formation of hydrogen bonds and electrostatic interactions, which can lead to the inhibition or modulation of enzyme activity. This interaction is crucial for its applications in medicinal chemistry, particularly as an enzyme inhibitor.
1. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor . Research indicates that it may inhibit key enzymes involved in metabolic pathways, including:
- Tyrosinase Inhibition : This compound has shown promising results in inhibiting tyrosinase activity, which is significant for treating melanogenesis disorders. In vitro studies demonstrated that the compound effectively reduced the activity of both mushroom and human tyrosinase, indicating potential applications in skin whitening agents and treatments for hyperpigmentation .
- Cyclooxygenase (COX) Inhibition : Related compounds have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are critical targets in anti-inflammatory therapies. Some derivatives exhibited high selectivity towards COX-2 over COX-1, suggesting that this compound may possess similar properties .
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties . Studies indicate that it shows activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor against bacterial enzymes.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Anti-Melanogenic Activity : In a study involving human melanoma cells, the compound was tested for its ability to suppress melanin production. Results showed a significant reduction in melanin synthesis compared to control groups, reinforcing its potential use in cosmetic formulations aimed at skin lightening .
- Anti-Inflammatory Effects : A series of experiments demonstrated that derivatives of the compound could significantly reduce inflammation markers in animal models. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
